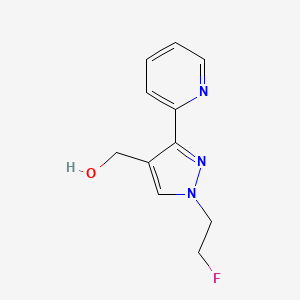
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol, commonly abbreviated as FEPP, is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless solid that has been used in various fields of research, including biochemistry, pharmacology, and medicine. FEPP is synthesized from the reaction of 2-fluoroethyl alcohol and pyridine, and is a useful tool for studying the effects of fluorine substitution in organic compounds. This compound has been studied extensively for its biochemical and physiological effects, as well as its applications in laboratory experiments.
Scientific Research Applications
FEPP has been studied extensively for its applications in scientific research. It has been used as a tool to study the effects of fluorine substitution in organic compounds and to investigate the biochemical and physiological effects of fluorinated compounds. It has also been used in laboratory experiments to study the interactions between organic molecules and enzymes. Additionally, FEPP has been used to study the effects of organic compounds on the human body, such as its effects on the cardiovascular system.
Mechanism of Action
FEPP is known to interact with enzymes in the human body, such as cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs, and FEPP has been shown to inhibit the activity of these enzymes. This inhibition can lead to an increase in the bioavailability of drugs, as well as an increase in their efficacy. Additionally, FEPP has been shown to interact with other proteins in the body, such as ion channels, and has been shown to modulate their activity.
Biochemical and Physiological Effects
FEPP has been studied extensively for its biochemical and physiological effects on the human body. It has been shown to modulate the activity of various enzymes and proteins in the body, as well as to affect the metabolism of drugs. Additionally, it has been shown to have an effect on the cardiovascular system, as well as the nervous system.
Advantages and Limitations for Lab Experiments
FEPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and does not require any special equipment or conditions. Additionally, it is a relatively stable compound and can be stored for long periods of time without any significant loss of activity. However, it is important to note that FEPP is a relatively new compound and its effects on the human body are still being studied. As such, its use in laboratory experiments should be done with caution.
Future Directions
The potential applications of FEPP are still being explored, and there are many future directions for research. One potential application is the use of FEPP as a drug delivery system, as its ability to interact with enzymes and proteins makes it a promising candidate for such a system. Additionally, the use of FEPP as a tool to study the effects of fluorine substitution in organic compounds could lead to new insights into the structure and function of organic molecules. Lastly, further research into the biochemical and physiological effects of FEPP could lead to new treatments for various diseases and conditions.
properties
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7,16H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOBXRLJMSOCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
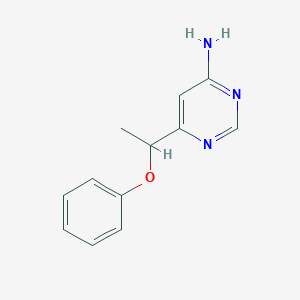

![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)

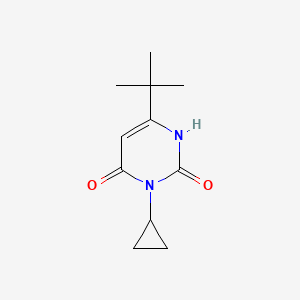

![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)

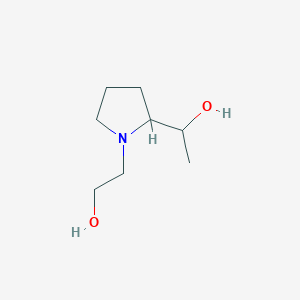

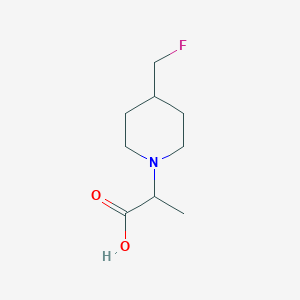

![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)